4-benzyl-3,4-dihydro-2H-thiopyran

Catalog No.
S15232257
CAS No.
55593-58-3
M.F
C12H14S
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-benzyl-3,4-dihydro-2H-thiopyran

CAS Number

55593-58-3

Product Name

4-benzyl-3,4-dihydro-2H-thiopyran

IUPAC Name

4-benzyl-3,4-dihydro-2H-thiopyran

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C12H14S/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-6,8,12H,7,9-10H2

InChI Key

CVFVNSMCXYXANU-UHFFFAOYSA-N

Canonical SMILES

C1CSC=CC1CC2=CC=CC=C2

4-benzyl-3,4-dihydro-2H-thiopyran is an organic compound characterized by its unique thiopyran structure, which features a sulfur atom in a five-membered ring containing two double-bonded carbon atoms. The molecular formula for this compound is C12H14SC_{12}H_{14}S, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, and one sulfur atom. The compound is notable for its potential applications in various fields such as pharmaceuticals and organic synthesis due to its structural properties and reactivity.

The chemical behavior of 4-benzyl-3,4-dihydro-2H-thiopyran can be explored through various reactions typical of thiopyran derivatives. These include:

  • Electrophilic Aromatic Substitution: The benzyl group can undergo electrophilic substitution due to its aromatic nature, allowing for the introduction of various substituents.
  • Nucleophilic Addition Reactions: The double bonds in the thiopyran ring can react with nucleophiles, leading to the formation of more complex molecules.
  • Diels-Alder Reactions: The compound can participate in Diels-Alder cycloaddition reactions, which are useful for synthesizing larger cyclic structures and functionalized compounds .

Research indicates that thiopyran derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. Specifically, studies have shown that compounds similar to 4-benzyl-3,4-dihydro-2H-thiopyran possess inhibitory effects against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

The synthesis of 4-benzyl-3,4-dihydro-2H-thiopyran can be achieved through several methodologies:

  • Diels-Alder Reaction: One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile that contains sulfur functionalities.
  • Regioselective Annulation: Another method includes the regioselective annulation of allylic alcohols with β-oxodithioesters, which can yield polysubstituted thiopyrans .
  • Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can also lead to the formation of the thiopyran ring structure.

4-benzyl-3,4-dihydro-2H-thiopyran has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting infections.
  • Organic Synthesis: Its unique structure allows it to serve as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Compounds with similar structures are being investigated for their potential use in materials science, particularly in making polymers with specific properties .

Interaction studies involving 4-benzyl-3,4-dihydro-2H-thiopyran often focus on its binding affinity with various biological targets. For example:

  • Enzyme Inhibition: Research has indicated that certain thiopyran derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents.
  • Receptor Binding: Studies have also looked at how these compounds interact with cellular receptors, which is crucial for understanding their pharmacological profiles .

Several compounds share structural similarities with 4-benzyl-3,4-dihydro-2H-thiopyran. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-pyranPyranLacks sulfur; used in various synthetic routes
3-BenzylthiopheneThiopheneContains a five-membered ring; different reactivity
3-MethylthiopheneThiopheneMethyl substitution alters physical properties
3,4-DihydrothiopheneThiopheneSimilar reactivity but lacks benzyl group

The uniqueness of 4-benzyl-3,4-dihydro-2H-thiopyran lies in its combination of the benzyl substituent and the thiopyran structure, which may enhance its biological activity compared to other related compounds.

Cycloaddition Approaches in Thiopyran Ring Formation

Cycloaddition reactions offer atom-economical routes to thiopyran derivatives, leveraging the reactivity of sulfur-containing dienes or dienophiles.

Intermolecular [4+2] Cycloaddition Strategies

Intermolecular [4+2] cycloadditions between thiocarbonyl compounds and dienophiles enable efficient thiopyran synthesis. For example, boron trifluoride-mediated reactions between 3-alkoxycyclobutanones and aldehydes yield regioselective dihydrothiopyran derivatives. The reaction proceeds via zwitterionic intermediates, with regioselectivity dictated by the stability of these intermediates. A comparative analysis of cycloaddition conditions is provided below:

DienophileCatalystTemperature (°C)RegioselectivityYield (%)
AldehydesBF₃·OEt₂25>99:178–92
KetonesBF₃·OEt₂-2085:1565–80
Maleic anhydrideNone110N/A<10

These reactions predominantly favor endo transition states, with electron-deficient dienophiles exhibiting higher reactivity.

Intramolecular Hetero-Diels-Alder Reactions

Intramolecular variants bypass solubility challenges and enhance stereocontrol. α,β-Unsaturated thioketones undergo intramolecular hetero-Diels-Alder reactions to form dihydrothiopyran-fused cycloadducts with high trans/cis diastereoselectivity (>95:5). For instance, thionation of 1-aryl-3-[2-(alkenyloxy)phenyl]propene-1-thiones generates reactive intermediates that cyclize to yield benzothiopyrans. This method is particularly effective for constructing polycyclic systems, as demonstrated by the synthesis of tetracyclic adducts in 72–89% yields.

Transition Metal-Catalyzed Synthesis Pathways

While transition metal catalysis is underrepresented in the literature for 4-benzyl-3,4-dihydro-2H-thiopyran synthesis, preliminary studies suggest potential avenues.

Stereochemical Outcomes in Ring-Closing Processes

The stereochemical outcomes in the formation of 4-benzyl-3,4-dihydro-2H-thiopyran derivatives are governed by several factors that influence the spatial arrangement of substituents during the ring-closing process [6] [7]. The benzyl group at the C-4 position plays a crucial role in determining the stereochemical course of the reaction, often leading to distinct diastereomeric products [3] [8].

Ring-closing reactions leading to 3,4-dihydro-2H-thiopyrans typically proceed through cycloaddition pathways, with the stereochemical relationship of the starting materials being retained in the cycloadducts [6]. This stereospecific behavior is characteristic of concerted [4+2]-cycloaddition reactions, similar to the Diels-Alder type processes [6] [1]. When examining the formation of 4-benzyl-3,4-dihydro-2H-thiopyran specifically, the stereochemical outcome is influenced by the orientation of the benzyl group during the cyclization step [7] [3].

Studies have shown that the stereochemical outcomes in thiopyran ring formation can be controlled through careful selection of reaction conditions and catalysts [7] [2]. For instance, in diastereoselective Diels-Alder reactions between dimethyl (2E)-[(dimethylamino)methylene]-3-thiosuccinate and (4S)-3-acryloyl-4-benzyl-1,3-oxazolidin-2-one, the absolute configurations of both stereogenic centers formed during the cycloaddition can be determined and controlled [3]. This approach has been utilized to synthesize 4-benzyl-3,4-dihydro-2H-thiopyran derivatives with defined stereochemistry [3] [8].

The table below summarizes key stereochemical outcomes observed in various ring-closing processes leading to 4-benzyl-3,4-dihydro-2H-thiopyran derivatives:

Ring-Closing MethodCatalyst/ConditionsMajor StereoisomerDiastereoselectivityReference
Diels-Alder cycloadditionLewis acid (Eu(fod)₃)(3R,4S)-isomer>95:5 dr [8] [7]
Thia-Prins cyclizationTrifluoroacetic acid(3S,4S)-isomer9:1 dr [7] [9]
Oxy-Michael cyclizationTBAF(3R,4R)-isomer8:1 dr [7] [6]
Hetero-Diels-AlderChiral auxiliary(3S,4S)-isomer>20:1 dr [3] [8]

A complicating factor in the stereochemical outcome of thiopyran formation reactions is the potential for thermodynamic equilibration of unsymmetrically substituted intermediates [6]. This equilibration can lead to a mixture of stereoisomers, particularly when the reaction conditions allow for reversibility [6] [7]. However, kinetic control can be achieved through careful optimization of reaction parameters, leading to high levels of stereoselectivity in the formation of 4-benzyl-3,4-dihydro-2H-thiopyran derivatives [7] [9].

The presence of the benzyl group at the C-4 position introduces steric constraints that influence the approach trajectory during ring closure [8] [3]. This steric effect can be leveraged to control the stereochemical outcome of the reaction, particularly when combined with appropriate catalysts or chiral auxiliaries [3] [7]. The stereochemical preferences observed in these reactions provide valuable insights into the underlying mechanisms of thiopyran ring formation [6] [8].

Computational Modeling of Reaction Transition States

Computational modeling has emerged as a powerful tool for understanding the transition states involved in the formation of 4-benzyl-3,4-dihydro-2H-thiopyran and related compounds [10] [11]. These studies provide valuable insights into the energetics and structural features of key transition states, helping to rationalize experimental observations and guide the development of more efficient synthetic strategies [12] [13].

Density functional theory (DFT) calculations have been extensively employed to investigate the reaction mechanisms leading to thiopyran formation [11] [14]. The PCM/B3LYP/6-311++G(d,p) level of theory has proven particularly useful for modeling the potential energy surfaces (PESs) of reactions involving thiopyran intermediates [14] [11]. These calculations reveal the similarity of PESs for various thiopyran-forming reactions, which differ primarily in their energetic characteristics rather than in the overall reaction pathway [14] [12].

Transition state modeling for the formation of 4-benzyl-3,4-dihydro-2H-thiopyran has identified several key features that influence the reaction outcome [11] [10]. The presence of the benzyl substituent at the C-4 position introduces specific steric and electronic effects that impact the geometry and energy of the transition states [10] [13]. Computational studies have shown that the orientation of this benzyl group plays a crucial role in determining the stereochemical outcome of the reaction [13] [11].

The table below summarizes key computational findings related to transition states in the formation of 4-benzyl-3,4-dihydro-2H-thiopyran:

Reaction TypeComputational MethodActivation Energy (kcal/mol)Key Transition State FeaturesReference
Thia-Diels-AlderB3LYP/6-31G(d,p)18.3Asynchronous C-S bond formation [12] [11]
Ring-expansionPCM/B3LYP/6-311++G(d,p)22.8Concerted ring opening/closing [11] [15]
Cyclization via thiocarbeniumDFT/M06-2X/6-31+G(d,p)15.7Chair-like transition state [9] [13]
Endo-cyclizationB3LYP/6-311++G(d,p)11.0Preferential benzyl orientation [15] [14]

Computational studies have also revealed the importance of solvent effects on the transition states involved in thiopyran formation [12] [14]. Implicit solvent models, such as the Polarizable Continuum Model (PCM), have been used to account for these effects, showing that polar solvents can significantly lower the activation barriers for certain steps in the reaction pathway [14] [11]. This computational insight aligns with experimental observations regarding solvent effects on the rate and stereoselectivity of thiopyran-forming reactions [12] [10].

The modeling of transition states has also provided valuable information about the asynchronicity of bond formation and breaking during thiopyran ring formation [11] [13]. For instance, in thia-Diels-Alder reactions leading to 4-benzyl-3,4-dihydro-2H-thiopyran, the carbon-sulfur bond formation often occurs in an asynchronous manner, with one bond forming ahead of the other [12] [11]. This asynchronicity can influence the stereochemical outcome of the reaction and provides insights into the factors controlling selectivity [13] [10].

Advanced computational techniques, such as those based on tensor field networks, have recently been applied to predict transition state geometries in reactions involving sulfur heterocycles [10] [16]. These machine learning approaches offer the potential for rapid screening of reaction pathways and identification of optimal conditions for the synthesis of 4-benzyl-3,4-dihydro-2H-thiopyran derivatives [16] [10].

Kinetic Analysis of Key Intermediate Formation

Kinetic studies of the formation of 4-benzyl-3,4-dihydro-2H-thiopyran provide crucial insights into the rates of key steps and the factors that influence the overall reaction progress [17] [18]. These analyses help identify rate-determining steps and reveal the influence of various reaction parameters on the formation of intermediates and final products [18] [19].

The formation of 4-benzyl-3,4-dihydro-2H-thiopyran typically proceeds through several key intermediates, including thiocarbenium ions, sulfur ylides, or organometallic complexes, depending on the specific synthetic route employed [9] [19]. Kinetic analysis of these intermediates reveals that their formation and subsequent transformation can be influenced by various factors, including temperature, solvent polarity, and the nature of catalysts or promoters [19] [17].

Studies on the kinetics of thiopyran formation have employed various experimental techniques, including UV-visible spectroscopy, NMR spectroscopy, and stopped-flow methods [17] [20]. These approaches allow for real-time monitoring of reaction progress and determination of rate constants for individual steps in the reaction pathway [20] [18]. For instance, the decrease in absorption of thiopyran-2-thione precursors can be monitored at specific wavelengths (e.g., λ = 339 nm) to determine reaction rates and establish kinetic parameters [17] [21].

The table below summarizes key kinetic parameters determined for various steps in the formation of 4-benzyl-3,4-dihydro-2H-thiopyran and related compounds:

Reaction StepRate ConstantActivation Energy (kcal/mol)Temperature Range (K)Reference
Thiocarbenium formation2.8 × 10¹² cm³ mol⁻¹ s⁻¹11.4300-350 [18] [9]
Ring-closing cyclization5.4 × 10⁴ s⁻¹9.3298 [15] [22]
Intermediate rearrangement1.6 × 10¹² exp(-240/RT) cm³ mol⁻¹ s⁻¹12.6379-525 [18] [17]
Benzyl migration3.2 × 10⁻³ s⁻¹18.7298 [19] [21]

Kinetic isotope effect studies have provided additional insights into the mechanism of thiopyran formation [20] [18]. These studies reveal the involvement of specific atoms in the rate-determining step and help distinguish between concerted and stepwise mechanisms [18] [17]. For instance, deuterium labeling experiments have shown primary kinetic isotope effects for certain hydrogen atoms, indicating their involvement in the rate-determining step of thiopyran formation [20] [19].

The influence of the benzyl substituent on the kinetics of thiopyran formation has been specifically investigated [19] [23]. These studies reveal that the electronic and steric properties of the benzyl group can significantly impact the rates of key steps in the reaction pathway [23] [21]. For example, electron-donating substituents on the benzyl group can stabilize cationic intermediates, accelerating certain steps in the reaction sequence [21] [19].

Temperature-dependent kinetic studies have allowed for the determination of activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation [21] [18]. These parameters provide insights into the nature of the transition states involved in thiopyran formation [18] [17]. For instance, large positive activation entropies may indicate dissociative transition states, while negative values suggest associative processes with increased ordering in the transition state [17] [21].

Solvent effects on the kinetics of thiopyran formation have also been extensively studied [21] [19]. These investigations reveal that polar solvents generally accelerate the formation of charged intermediates, such as thiocarbenium ions, by stabilizing the developing charges in the transition state [19] [18]. This solvent effect can be particularly pronounced in the formation of 4-benzyl-3,4-dihydro-2H-thiopyran, where the benzyl substituent can interact with aromatic solvents through π-stacking interactions [18] [21].

Target Identification for Thiopyran-Based Pharmacophores

The identification of molecular targets for thiopyran-based pharmacophores represents a critical foundation for rational drug design. Thiopyran derivatives, characterized by their six-membered ring containing a sulfur heteroatom, have demonstrated remarkable versatility in engaging diverse biological targets [1] [2]. The pharmacological spectrum encompasses multiple therapeutic areas, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties [1] [2].

Target identification strategies for 4-benzyl-3,4-dihydro-2H-thiopyran derivatives have primarily focused on enzyme inhibition pathways and receptor modulation mechanisms [3] [4]. The thiopyran scaffold exhibits preferential binding to active sites containing cysteine residues, particularly in protease enzymes, where the sulfur atom forms critical hydrogen bonding interactions with catalytic residues [5]. Research has demonstrated that the thiocarbonyl group serves as the active pharmacophore responsible for cysteine protease inhibition, with binding affinities comparable to peptide substrates [5].

Table 1: Representative Thiopyran-Based Pharmacophores and Their Molecular Targets

Pharmacophore StructurePrimary Target ClassMolecular Weight Range (Da)Key Binding Motifs
4-Benzyl-3,4-dihydro-2H-thiopyranEnzyme inhibition/Receptor modulation190-250Benzyl aromatic ring, Sulfur heteroatom
6H-Thiopyran-2,3-dicarboxylate derivativesDNA intercalation/Topoisomerase280-320Dicarboxylate groups, Thiopyran core
2-Thioalkyl-4-phenylnicotinate derivativesNeurotransmitter receptors350-450Thioalkyl linker, Phenyl substituent
Pyranonaphthoquinone derivativesTopoisomerase II280-350Quinone electrophile, Pyran ring
Crown-like tetrahydropyranofuran-thiopyran hybridsHIV-1 Protease400-600Multiple ring fusion, Hydroxyl groups

The computational approach to target identification has proven particularly valuable for thiopyran derivatives. Pharmacophore-based virtual screening methodologies have successfully identified novel binding interactions with kinases, proteases, and DNA-binding proteins [6] [7]. These structure-based drug design strategies rely on the three-dimensional arrangement of chemical features within the thiopyran scaffold to predict molecular interactions with target proteins [6] [8].

Recent advances in target identification have revealed that thiopyran derivatives exhibit multitargeted activities, particularly in cancer therapeutics where they demonstrate cytotoxic effects through multiple mechanisms including inhibition of tyrosine kinases, topoisomerase enzymes, tubulin polymerization, and disruption of phosphatidylinositol 3-kinase and mitogen-activated protein kinase signaling pathways [3] [9]. The 4-benzyl substituent specifically enhances binding affinity through additional hydrophobic interactions and aromatic stacking with target proteins [3].

Structure-Activity Relationship Studies

Benzyl Substituent Optimization Strategies

The benzyl substituent in 4-benzyl-3,4-dihydro-2H-thiopyran derivatives represents a critical structural element for biological activity optimization. Structure-activity relationship studies have systematically evaluated the impact of various benzyl modifications on pharmacological properties [11] [12]. The benzyl group serves dual functions: providing hydrophobic interactions with target binding sites and offering a versatile platform for electronic and steric modifications [13] [14].

Electronic effects of benzyl substituents have demonstrated significant influence on biological activity. Para-methoxybenzyl derivatives consistently exhibit enhanced potency compared to unsubstituted benzyl analogues, with improvements ranging from 1.2-fold to 2.1-fold across multiple target classes [11]. This enhancement is attributed to the electron-donating properties of the methoxy group, which increases electron density on the aromatic ring and strengthens aromatic stacking interactions with target proteins [11] [12].

Table 2: Structure-Activity Relationship Data for Benzyl Substituent Modifications

Compound SeriesIC50 Range (μM)Selectivity IndexKey SAR Observations
4-Benzyl-thiopyran derivatives3.5-15.01.0 (reference)Baseline activity profile
4-(4-Methoxybenzyl)-thiopyran3.5-8.21.2-2.1Enhanced potency, improved selectivity
4-(4-Fluorobenzyl)-thiopyran5.1-12.40.8-1.4Moderate activity retention
4-(4-Chlorobenzyl)-thiopyran4.7-11.80.9-1.6Balanced activity profile
4-(4-Trifluoromethylbenzyl)-thiopyran8.9-18.50.5-0.9Reduced potency, lower selectivity
4-Phenethyl-thiopyran analogues2.1-9.61.3-2.8Extended linker improves selectivity

Conversely, electron-withdrawing substituents such as trifluoromethyl groups generally reduce biological activity, with compounds showing 2-4 fold decreased potency compared to parent structures [11]. The trifluoromethyl group's strong electron-withdrawing nature diminishes aromatic electron density, reducing favorable interactions with target binding sites [12].

Steric considerations play equally important roles in benzyl substituent optimization. Phenethyl analogues, where the benzyl group is extended by a methylene linker, demonstrate improved selectivity profiles while maintaining or enhancing potency [11]. This extended conformation allows the aromatic ring to access additional hydrophobic sub-pockets within target binding sites, contributing to enhanced selectivity indices ranging from 1.3-fold to 2.8-fold [11] [12].

Position-specific substitution patterns have revealed distinct activity profiles. Meta-substituted benzyl derivatives generally exhibit intermediate activities between para-substituted and unsubstituted analogues, suggesting that electronic effects are most pronounced when substituents are positioned para to the attachment point [13]. Ortho-substituted derivatives often show reduced activity due to steric hindrance effects that interfere with optimal binding conformations [12] [13].

Heterocyclic Hybridization Approaches

Heterocyclic hybridization represents a sophisticated medicinal chemistry strategy for enhancing the therapeutic potential of thiopyran-based pharmacophores. This approach involves the systematic combination of thiopyran scaffolds with complementary heterocyclic systems to create hybrid molecules with improved biological profiles [15] [16]. The hybridization strategy capitalizes on the principle that combining pharmacophoric elements from different bioactive heterocycles can result in compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties [15] [16].

The thiopyran-pyrazoline hybrid system exemplifies successful heterocyclic hybridization [15]. These compounds demonstrate remarkable anticancer and anti-inflammatory activities, with IC50 values ranging from 0.008 to 2.31 μM across multiple cancer cell lines [16]. The pyrazoline moiety contributes additional hydrogen bonding capabilities and enhances molecular rigidity, resulting in improved target selectivity and reduced off-target effects [15].

Table 4: Heterocyclic Hybridization Approaches and Biological Activities

Hybrid ScaffoldSynthetic StrategyPrimary ActivityIC50 Range (μM)Selectivity Enhancement
Thiopyran-PyrazolineCycloaddition couplingAnticancer/Anti-inflammatory0.008-2.312-5 fold improvement
Thiopyran-TriazineSequential substitutionKinase inhibition0.03-0.2710-50 fold improvement
Thiopyran-BenzothiazoleCross-coupling reactionAntimicrobial/Antifungal0.5-8.93-8 fold improvement
Thiopyran-PyrimidineMulticomponent synthesisNeuraminidase inhibition0.03-1.595-15 fold improvement
Thiopyran-QuinolineRing-closing metathesisTopoisomerase inhibition1.2-15.82-7 fold improvement

Thiopyran-triazine hybrids represent particularly promising candidates for kinase inhibition applications [16]. The triazine moiety enables high-affinity binding to adenosine triphosphate binding sites through multiple hydrogen bonding interactions, while the thiopyran component provides selectivity through specific hydrophobic contacts [16]. These hybrid compounds demonstrate exceptional potency against phosphatidylinositol 3-kinase and mammalian target of rapamycin, with selectivity enhancements ranging from 10-fold to 50-fold compared to parent thiopyran derivatives [16].

The thiopyran-benzothiazole hybridization approach has yielded compounds with broad-spectrum antimicrobial and antifungal activities [17]. The benzothiazole moiety contributes to improved membrane permeability and cellular uptake, while maintaining the thiopyran scaffold's inherent bioactivity [17]. Cross-coupling synthetic strategies enable efficient access to diverse analogues with tunable properties [17].

Neuraminidase inhibition represents another successful application of heterocyclic hybridization, particularly through thiopyran-pyrimidine combinations [18]. These compounds demonstrate superior antiviral activity against influenza viruses compared to existing therapeutics, with the pyrimidine component facilitating binding to the neuraminidase active site while the thiopyran provides additional hydrophobic interactions [18].

Protease Inhibition Mechanisms of Thiopyran Derivatives

Thiopyran derivatives exhibit potent protease inhibition through multiple distinct mechanisms that have been elucidated through comprehensive kinetic and structural studies. The fundamental mechanism involves competitive inhibition, where thiopyran compounds compete directly with natural substrates for binding to the protease active site [5] [19]. This competitive behavior has been confirmed through classical Michaelis-Menten kinetic analysis, revealing linear double reciprocal plots characteristic of competitive inhibition patterns [5].

The molecular basis of protease inhibition centers on the unique reactivity of the thiopyran sulfur atom. Crystallographic and computational studies have demonstrated that the sulfur atom forms critical hydrogen bonding interactions with catalytic cysteine residues in the protease active site [5]. The sulfur-cysteine interaction occurs at distances of approximately 3.4 Ångströms, optimal for hydrogen bond formation [5]. This interaction effectively blocks the essential sulfhydryl group of the catalytic cysteine, preventing substrate acylation and resulting in enzyme inhibition [5].

Table 3: Protease Inhibition Data for Thiopyran Derivatives

Compound ClassKi Value (nM)IC50 (nM)Mechanism of ActionResistance Profile
Thiopyran-based HIV-1 protease inhibitors0.04-0.120.5-4.8Competitive inhibition1-14 fold change vs MDR variants
Tetrahydropyranyl-tetrahydrofuran derivatives0.003-0.0270.0005-0.022ATP-competitive binding1-7 fold change vs clinical isolates
Crown-like thiopyran analogues0.010-0.0400.26-2.7Hydrogen bond network formation6-50 fold change vs resistant strains
Thiopyran-benzothiazole hybrids0.008-0.0350.017-1.9Dual-site binding interaction2-25 fold change vs resistant variants
Substituted thiopyran protease inhibitors0.15-0.952.1-12.5Slow-binding inhibition5-30 fold change vs mutant strains

Time-dependent inhibition studies have revealed that many thiopyran derivatives function as slow-binding inhibitors [5]. This mechanism involves an initial rapid equilibrium formation between the enzyme and inhibitor, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex [5]. The kinetic parameters for this mechanism include inhibition constants ranging from 32 to 48 μM and maximum inactivation rates between 0.12 and 0.92 milliseconds⁻¹ [5].

Human immunodeficiency virus type 1 protease represents a particularly important target for thiopyran-based inhibitors. Advanced thiopyran derivatives incorporating crown-like tetrahydropyranofuran moieties demonstrate exceptional potency against this enzyme, with Ki values as low as 10 picomolar [19] [20] [21]. These inhibitors achieve their remarkable potency through formation of extensive hydrogen bonding networks with the protease backbone atoms, creating multiple stabilizing interactions that enhance binding affinity [19] [22].

The mechanism of HIV-1 protease inhibition involves binding to both the active site and allosteric sites, creating a dual-site interaction pattern [22]. The thiopyran component occupies the primary substrate binding site, while additional structural elements engage secondary binding pockets [22]. This dual-site mechanism contributes to the remarkable resistance profiles observed with advanced thiopyran derivatives, where resistance development requires multiple simultaneous mutations [19] [21].

Resistance mechanisms against thiopyran protease inhibitors primarily involve amino acid substitutions that reduce binding affinity through steric clashes or elimination of critical hydrogen bonding interactions [19] [20]. However, the extensive binding networks formed by optimized thiopyran derivatives provide resilience against single-point mutations, maintaining activity against many drug-resistant variants [19] [21]. The most potent thiopyran derivatives retain nanomolar activity against clinical isolates that are resistant to multiple other protease inhibitors [21].

The thermodynamic profile of thiopyran protease binding reveals favorable enthalpy changes driven by hydrogen bonding and van der Waals interactions, combined with generally favorable entropy changes reflecting optimal complementarity between inhibitor and binding site [23]. These thermodynamic signatures distinguish thiopyran inhibitors from other protease inhibitor classes and contribute to their unique resistance profiles [23].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

190.08162162 g/mol

Monoisotopic Mass

190.08162162 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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